molecular formula C15H17BrN6 B2776279 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine CAS No. 2380099-02-3

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine

Cat. No.: B2776279
CAS No.: 2380099-02-3
M. Wt: 361.247
InChI Key: RXZWWKZNZFZXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a cyclopropylpyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. One common method involves the reaction of 5-bromopyrimidine with piperazine under controlled conditions to form the intermediate 5-bromo-2-(piperazin-1-yl)pyrimidine . This intermediate is then reacted with cyclopropylpyrimidine under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine is unique due to the presence of the cyclopropylpyrimidine moiety, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s stability, binding affinity, and specificity compared to similar compounds .

Properties

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN6/c16-12-8-17-15(18-9-12)22-5-3-21(4-6-22)14-7-13(11-1-2-11)19-10-20-14/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZWWKZNZFZXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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